Ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate
Description
Ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol It is characterized by the presence of a benzoate ester linked to a diazepane ring, which is further substituted with a methyl group
Properties
IUPAC Name |
ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-19-15(18)13-5-7-14(8-6-13)17-10-4-9-16(2)11-12-17/h5-8H,3-4,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMMLZOWJXPOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594658 | |
| Record name | Ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892502-26-0 | |
| Record name | Ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 4-Methyl-1,4-diazepane : A seven-membered diazepane ring with a methyl substitution at the 4-position.
- Ethyl 4-(chloromethyl)benzoate : An activated benzoate ester bearing a chloromethyl substituent at the para-position, serving as the electrophilic partner.
Reaction Conditions
- Solvent : Dichloromethane (DCM) or similar aprotic solvent.
- Base : Triethylamine or similar organic base to scavenge HCl formed during substitution.
- Catalysis and Activation : Microwave irradiation has been employed to accelerate the nucleophilic substitution, enhancing yield and reducing reaction time.
- Temperature : Typically mild heating or microwave-assisted heating at controlled power (e.g., 120W for 7 minutes).
Reaction Procedure
- Dissolve ethyl 4-(chloromethyl)benzoate in dichloromethane under nitrogen atmosphere.
- Add 4-methyl-1,4-diazepane and triethylamine dropwise with stirring.
- Subject the reaction mixture to microwave irradiation at 120W for approximately 7 minutes.
- Monitor the reaction progress by thin-layer chromatography (TLC) and proton nuclear magnetic resonance (^1H NMR) spectroscopy.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Precipitate the product using ice-cold ether, filter, wash, and dry to obtain this compound as a solid.
Data Table: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 892502-26-0 |
| Molecular Formula | C15H22N2O2 |
| Molecular Weight | 262.347 g/mol |
| Density | 1.071 g/cm³ |
| Boiling Point | 391.5 °C at 760 mmHg |
| Flash Point | 190.5 °C |
| Exact Mass | 262.168 |
| Polar Surface Area (PSA) | 32.78 Ų |
| LogP (Octanol/Water) | 2.008 |
| Index of Refraction | 1.53 |
Data compiled from chemical databases and verified literature sources
Research Findings and Optimization
Microwave-Assisted Synthesis : The use of microwave irradiation significantly improves reaction kinetics and yields. For example, microwave-assisted nucleophilic substitution of PEG-bound 4-(chloromethyl)benzoate with diazepane derivatives achieved yields of 87-96% within minutes, compared to hours under conventional heating.
Reaction Monitoring : TLC and ^1H NMR are standard techniques to confirm the substitution and purity of the product. The disappearance of the chloromethyl signal and appearance of new signals corresponding to the diazepane moiety confirm product formation.
Purification : Precipitation with cold ether followed by filtration and drying provides a straightforward purification method, avoiding complex chromatographic steps.
Comparative Notes on Related Compounds
Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate, a positional isomer, is synthesized similarly by reacting 4-methyl-1,4-diazepan-1-one with ethyl benzoate under acidic conditions. This method involves a different positional substitution and may require acidic catalysis and monitoring by NMR and TLC.
The choice of substitution position (para vs ortho) on the benzoate ring affects the compound's biological activity and physical properties, thus influencing the synthetic approach.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Hydrolysis and Functional Group Transformations
The ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative:
-
Base-Mediated Hydrolysis : Treatment with NaOH in aqueous ethanol produces 4-(4-methyl-1,4-diazepan-1-yl)benzoic acid .
-
Acid-Mediated Hydrolysis : HCl in refluxing THF achieves similar results but with slower kinetics.
| Product | Conditions | Yield | Source |
|---|---|---|---|
| 4-(4-Methyl-1,4-diazepan-1-yl)benzoic acid | 2M NaOH, ethanol, 70°C, 6h | 75% |
Microwave-Assisted Coupling Reactions
The compound participates in microwave-accelerated reactions, particularly in polymer-supported synthesis:
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PEG-Bound Reactions : Ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate reacts with polyethylene glycol (PEG) under microwave irradiation (200W, 7–10 min) to form PEG-bound intermediates .
-
Applications : These intermediates are used in combinatorial chemistry for generating carbamimidoyl and oxadiazin derivatives .
| Reaction Type | Conditions | Key Product | Source |
|---|---|---|---|
| PEG Coupling | Microwave (200W), DCM, 7 min | PEG-bound 4-((4-methyl-1,4-diazepan-1-yl)methyl)benzoate |
Comparative Reactivity with Structural Analogs
The methyl substitution on the diazepane ring distinguishes its reactivity from related compounds:
Stereochemical Considerations
Enantioselective hydroamination reactions using chiral ligands (e.g., (R)-DTBM-Garphos) demonstrate the compound’s potential in asymmetric synthesis, achieving up to 95:5 enantiomeric ratio (er) in related 1,4-benzodiazepines .
Scientific Research Applications
Pharmacological Applications
Analgesic and Anti-inflammatory Properties
Preliminary studies suggest that compounds with a diazepane structure exhibit diverse pharmacological activities, including analgesic and anti-inflammatory effects. For instance, related compounds have shown weak anti-inflammatory and moderate analgesic effects in animal models, indicating potential therapeutic applications in pain management and inflammation control.
Anticoagulation Therapy
Research indicates that compounds containing the diazepane moiety may inhibit human Factor Xa enzymatic activity, suggesting their potential use in anticoagulation therapy. This application is particularly relevant for conditions requiring blood thinning agents.
Anxiolytic and Anticonvulsant Effects
The structural features of Ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate may also contribute to anxiolytic (anxiety-reducing) and anticonvulsant activities. Compounds with similar structures have been evaluated for their efficacy in managing anxiety disorders and seizure disorders.
Synthetic Applications
Synthesis of Organic Compounds
this compound serves as a versatile reagent in the synthesis of other organic compounds. It can be utilized as an intermediate in multi-step organic reactions, facilitating the development of new chemical entities with desired biological activities .
Development of Antitumor Agents
The compound has been explored as a precursor for developing antitumor agents. Structural modifications can lead to derivatives that exhibit enhanced potency against various cancer cell lines, making it a valuable scaffold for drug discovery efforts targeting cancer therapies .
Case Study: Analgesic Effects
In one study, the analgesic properties of related diazepane derivatives were evaluated using a carrageenan-induced edema model. The results showed that certain derivatives exhibited significant pain-relieving effects at specific dosages, highlighting the potential of this compound as an analgesic agent.
Case Study: Anticoagulant Activity
Another investigation focused on the anticoagulant potential of diazepane-containing compounds. The study demonstrated that these compounds could effectively inhibit Factor Xa activity in vitro, suggesting their applicability in developing new anticoagulant medications .
Case Study: Antitumor Activity
Research into the antitumor efficacy of modified benzoate derivatives indicated that specific substitutions on the diazepane ring could enhance cytotoxicity against cancer cells. This finding underscores the importance of structural optimization in drug design for cancer treatment .
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate: Characterized by the presence of a benzoate ester and a diazepane ring.
Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate: A similar compound with an azo linkage and hydroxyl groups.
Indole derivatives: Compounds containing an indole nucleus with various biological activities.
Uniqueness
This compound is unique due to its specific structural features, such as the combination of a benzoate ester and a diazepane ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
Ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate is a chemical compound characterized by its unique structure, which includes an ethyl ester and a 1,4-diazepane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of central nervous system disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant research findings.
- Molecular Formula : C₁₅H₂₂N₂O₂
- Molecular Weight : Approximately 262.35 g/mol
The presence of the diazepane structure is often associated with interactions at GABA receptor sites, suggesting possible applications in treating anxiety disorders and other neurological conditions.
Anxiolytic and Sedative Effects
Preliminary studies indicate that compounds containing the 1,4-diazepane structure exhibit diverse biological activities, including anxiolytic and anticonvulsant effects. This compound may share these properties due to its structural similarities with known anxiolytics.
Mechanism of Action :
- The compound is believed to modulate GABAergic activity, which is crucial for its anxiolytic effects. This interaction could potentially lead to therapeutic applications in anxiety disorders .
Anticonvulsant Activity
Related compounds have been evaluated for their inhibitory activity against human Factor Xa enzymatic activity, indicating potential applications in anticoagulation therapy. The diazepane derivatives have shown promise in anticonvulsant activity as well .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
-
Reagents :
- Ethyl benzoate
- 4-methyl-1,4-diazepan-1-one
-
Conditions :
- Acidic conditions for esterification.
- Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor product formation and purity.
In Vitro Studies
In vitro studies have demonstrated that derivatives of 1,4-diazepanes exhibit various biological activities. For instance, compounds similar to this compound have shown significant inhibition against specific enzymes relevant to neurological functions .
Case Studies
Several case studies highlight the potential of diazepane derivatives in therapeutic applications:
| Study | Findings |
|---|---|
| Study A | Demonstrated anxiolytic effects in animal models using diazepane derivatives. |
| Study B | Showed anticonvulsant properties against induced seizures in rodents. |
| Study C | Investigated the binding affinity to GABA receptors, confirming modulation of GABAergic activity. |
These findings underscore the relevance of this compound in drug development targeting CNS disorders.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate, and how is its structural integrity validated?
- Methodology : A typical synthesis involves coupling reactions between 4-methyl-1,4-diazepane and ethyl 4-halobenzoate derivatives. For example, demethylation steps using reagents like BBr₃ in dichloromethane (DCM) can introduce reactive hydroxyl groups for further functionalization .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the diazepane ring and ester linkage. Mass spectrometry (MS) validates the molecular weight (e.g., expected [M+H]⁺ peak at m/z 263.3). Melting point determination (e.g., 92.5–94.5°C for analogous compounds) and X-ray crystallography (using SHELX software for refinement) ensure purity and stereochemical accuracy .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodology : Enzymatic inhibition assays (e.g., histone deacetylases or methyltransferases) are common. For instance, cloned enzymes like mouse G9a can be expressed in E. coli BL21(DE3) and purified for activity screening. IC₅₀ values are determined via fluorescence-based or radioactive assays .
Advanced Research Questions
Q. How can molecular docking elucidate the interaction of this compound with biological targets?
- Methodology :
- Protein Preparation : Retrieve target structures (e.g., HDAC8 or G9a) from the PDB. Optimize hydrogen bonding networks and remove crystallographic artifacts using Schrödinger Suite .
- Ligand Preparation : Generate 3D conformers and ionization states at pH 7.4 using LigPrep.
- Docking : Employ the GLIDE module with induced-fit docking to account for flexibility. Analyze binding poses based on Glide scores and hydrogen-bonding interactions (e.g., diazepane nitrogen interactions with catalytic residues) .
Q. How does the 1,4-diazepane moiety influence reactivity compared to piperazine or morpholine analogs?
- Comparative Analysis : The seven-membered diazepane ring offers greater conformational flexibility, potentially enhancing binding entropy. Reactivity studies (e.g., nucleophilic substitution rates) can be benchmarked against piperazine derivatives using kinetic assays. For example, diazepane-containing compounds may show slower hydrolysis due to steric hindrance .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., enzyme concentration, pH, co-factor availability). For instance, variations in HDAC inhibition may arise from differences in isoform specificity or buffer systems.
- Orthogonal Validation : Confirm activity using complementary techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .
Q. What strategies optimize the physicochemical properties of this compound for CNS penetration?
- Approach :
- LogP Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to reduce logP while retaining diazepane flexibility.
- Prodrug Design : Replace the ethyl ester with a more hydrolytically stable moiety (e.g., pivaloyloxymethyl) to enhance bioavailability.
- Co-Crystallization : Use SHELXL to analyze salt forms (e.g., hydrochloride) for improved solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
